1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene is an organic compound with a complex structure that includes a benzyloxy group, a dimethoxypropyl group, and a methoxybenzene core
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene typically involves several steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:
Alkylation: The dimethoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Methoxylation: The methoxy group is often introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dimethoxypropyl group may affect the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene can be compared with similar compounds such as:
1-(Benzyloxy)-4-methoxybenzene: Lacks the dimethoxypropyl group, resulting in different chemical properties and reactivity.
1-(Benzyloxy)-2,4-dimethoxybenzene: Contains an additional methoxy group, which may alter its chemical behavior and applications.
4-(2,2-Dimethoxypropyl)-2-methoxybenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
90177-07-4 |
---|---|
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-(2,2-dimethoxypropyl)-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O4/c1-19(21-3,22-4)13-16-10-11-17(18(12-16)20-2)23-14-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
VVCBPTFBBZFTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.